3-Bromonaphthalen-1-amine hydrochloride

描述

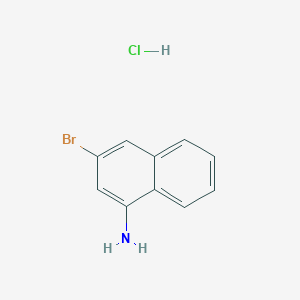

3-Bromonaphthalen-1-amine hydrochloride: is an organic compound with the molecular formula C10H9BrClN and a molecular weight of 258.54 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the third position and an amine group at the first position, forming a hydrochloride salt. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromonaphthalen-1-amine hydrochloride typically involves the bromination of naphthalene followed by amination and subsequent conversion to the hydrochloride salt. One common method includes:

Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene.

Amination: The 3-bromonaphthalene is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the first position, forming 3-bromonaphthalen-1-amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production .

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom at position 3 undergoes nucleophilic substitution under optimized conditions. Secondary amines react via the Bucherer reaction mechanism, facilitated by sodium metabisulfite and elevated temperatures :

General Reaction:

3-Bromonaphthalen-1-amine hydrochloride + Amine → N-substituted naphthalenamine

Example Reactions and Conditions:

Mechanistic Insights:

-

Iminium Ion Formation : Amine condensation generates an iminium intermediate.

-

Rearomatization : Sodium metabisulfite promotes elimination, restoring aromaticity .

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent enables participation in Suzuki-Miyaura couplings for biaryl synthesis :

Example Reaction:

this compound + Pyridine-4-boronic acid → 4-(6-(Pyrrolidin-1-yl)naphthalen-2-yl)pyridine

Conditions:

-

Catalyst: Pd₂(dba)₃ (0.015 equiv)

-

Ligand: SPhos (0.06 equiv)

-

Base: Na₂CO₃ (2.0 equiv)

Key Observations:

-

Reaction homogeneity improves at elevated temperatures.

-

Palladium black precipitates indicate catalyst turnover.

Acid-Base Reactivity

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol), but deprotonation under basic conditions liberates the free amine for nucleophilic reactions.

Applications:

-

Deprotonated amine participates in amidation or alkylation.

-

Ionic form stabilizes intermediates in aqueous-phase reactions.

Structural and Spectroscopic Data

Reaction products are characterized by:

科学研究应用

Applications Overview

The compound's unique structure, featuring a bromine atom and an amine group, allows it to participate in diverse chemical reactions and biological activities. Below are the primary areas of application:

Organic Synthesis

3-Bromonaphthalen-1-amine hydrochloride serves as a building block in organic synthesis. It can undergo various transformations to yield more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Common Reactions:

- Substitution : The bromine atom can be replaced with other functional groups.

- Reduction : The amine group can be modified to create reduced derivatives.

| Reaction Type | Example Product | Notes |

|---|---|---|

| Substitution | 3-Nitronaphthalene | Via electrophilic aromatic substitution |

| Reduction | 3-Aminonaphthalene | Hydrogenation of the bromine group |

Medicinal Chemistry

Research has indicated potential therapeutic properties for this compound. It has been investigated for its anticancer activity and other pharmacological effects.

Case Studies:

- A study demonstrated that derivatives of naphthalene, including those based on 3-bromonaphthalen-1-amine, exhibited significant cytotoxicity against various cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer) cells. The IC₅₀ values ranged from 0.03 to 0.26 μM, indicating potent antiproliferative effects .

| Cell Line | IC₅₀ Value (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 0.03 - 0.26 | Induced apoptosis and cell cycle arrest |

| HeLa | 0.07 - 0.72 | Significant growth inhibition |

Biological Studies

Due to its structural similarity to biologically active compounds, this compound is used in biological research to study pathways and interactions.

Mechanism of Action:

The compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. This interaction can lead to various biological effects, including apoptosis in cancer cells .

Industrial Applications

In addition to its research applications, this compound is utilized in the dye and pigment industry due to its ability to form colored compounds upon reaction with other agents.

作用机制

The mechanism of action of 3-Bromonaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

3-Bromonaphthalen-1-amine: The parent compound without the hydrochloride salt.

3-Chloronaphthalen-1-amine hydrochloride: A similar compound with a chlorine atom instead of bromine.

1-Aminonaphthalene hydrochloride: A compound with an amine group at the first position but without the bromine atom

Uniqueness: 3-Bromonaphthalen-1-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

生物活性

3-Bromonaphthalen-1-amine hydrochloride (3-BNA.HCl) is a compound with notable biological activity, attributed to its unique structural features, including a bromine atom at the 3-position and an amine group at the 1-position of the naphthalene ring. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

Synthesis of this compound

The synthesis of 3-BNA.HCl typically involves three main steps:

- Bromination : Naphthalene is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 3-bromonaphthalene.

- Amination : The 3-bromonaphthalene is reacted with ammonia or an amine source to introduce the amine group, forming 3-bromonaphthalen-1-amine.

- Hydrochloride Formation : The amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in 3-BNA.HCl.

- Molecular Formula : C₁₀H₈BrClN

- Molecular Weight : 221.54 g/mol

- Structure : The compound appears as a white to off-white crystalline solid and is soluble in water .

The biological activity of 3-BNA.HCl is primarily due to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact molecular targets depend on the context of use and application.

Anticancer Activity

Preliminary studies indicate that 3-BNA.HCl exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential role in cancer therapy. For instance, it has shown promising results in inhibiting cell proliferation in vitro, which warrants further investigation into its mechanisms and efficacy in cancer treatment.

Toxicity Profile

According to safety data, 3-BNA.HCl is classified as harmful if swallowed and can cause skin irritation . Therefore, handling precautions are necessary during laboratory applications.

Summary of Research Applications

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block for synthesizing more complex organic molecules. |

| Biology | Investigated for its interactions within biological pathways due to structural similarities with bioactive compounds. |

| Medicine | Explored for potential therapeutic properties and as a precursor for pharmaceutical agents. |

| Industry | Utilized in developing dyes and pigments due to its unique chemical properties. |

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that 3-BNA.HCl can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

The unique positioning of functional groups in 3-BNA.HCl influences its reactivity and biological activity compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromonaphthalen-1-amine | Bromine at the 2-position | Different reactivity due to bromine's position |

| 1-Naphthalenamine | No halogen substitution | Lacks bromine; potentially differing biological activity |

| 4-Bromonaphthalen-1-amine | Bromine at the 4-position | Variation in electronic properties and reactivity |

属性

IUPAC Name |

3-bromonaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIDPJBBLVJTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858019-07-5 | |

| Record name | 3-bromonaphthalen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。